Thalidomide

Leprosy therapeutics Immunomodulatory drugs Regulatory differentiation

Thalidomide (CAS 2614-06-4) is the sole IMiD FDA-approved for erythema nodosum leprosum (ENL), making it irreplaceable for leprosy research and clinical trials. As the prototypical cereblon (CRBN) ligand, it provides the essential low-potency baseline for screening novel CRBN ligands and PROTAC candidates. • CRBN binding IC50 260.8 nM-optimal low-affinity comparator for evaluating novel ligands. • CYP2C19-dependent metabolic activation enables pharmacogenomic studies not feasible with lenalidomide or pomalidomide. • 36.2% peripheral neuropathy incidence in MM patients establishes the reference neurotoxicity benchmark for safer IMiD development.

Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
CAS No. 2614-06-4
Cat. No. B015901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide
CAS2614-06-4
Synonyms(R)-(+)-2-(2,6-Dioxo-3-piperidinyl)-1H-iso-indole-1,3(2H)-dione;  (R)-Thalidomide;  NSC 91729; 
Molecular FormulaC13H10N2O4
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)
InChIKeyUEJJHQNACJXSKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)
In water, approximately 2X10-4 mol/L;  45-60 mg/L at 25 °C
Sparingly soluble in methanol, ethanol, acetone, ethyl acetate, butyl acetate, glacial acetic acid. Very soluble in DMF. Practically insoluble in ether, chloroform, benzene.
Very soluble in dioxane, pyridine
2.55e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide: Molecular Class and Core Characteristics


Thalidomide (CAS 2614-06-4) is the prototypical immunomodulatory imide drug (IMiD), characterized by a phthalimide and glutarimide moiety that enables binding to the cereblon (CRBN) E3 ubiquitin ligase complex [1]. It is a racemic mixture of (R)-(+)- and (S)-(−)-enantiomers that undergo rapid in vivo chiral interconversion, functionally rendering enantiomer-specific pharmacokinetics moot in human subjects [2]. As the foundational compound of the IMiD class, thalidomide exhibits immunomodulatory, anti-inflammatory, and anti-angiogenic activities, and it is FDA-approved for two distinct clinical indications: newly diagnosed multiple myeloma (in combination with dexamethasone) and acute treatment of cutaneous manifestations of moderate to severe erythema nodosum leprosum (ENL) [3].

Workflow Cereblon (CRBN) binding baseline for PROTAC and molecular glue development
Selection Racemic mixture with rapid chiral inversion; enantiomer-specific pharmacokinetics not applicable
Context CYP2C19-dependent metabolic activation and species-specific anti-angiogenic mechanism studies

Thalidomide vs. Other IMiDs: Critical Differentiators


Procurement specialists and researchers should recognize that thalidomide is not interchangeable with its analogs lenalidomide and pomalidomide. Critical differential factors that preclude generic substitution include: (1) thalidomide remains the sole IMiD with FDA approval for erythema nodosum leprosum (ENL), an indication not shared by lenalidomide or pomalidomide [1]; (2) thalidomide exhibits stereoselective metabolism dependent on CYP2C19 polymorphic variants, creating patient-specific pharmacokinetic profiles absent in later-generation analogs [2]; (3) the adverse effect profile differs substantially, with thalidomide demonstrating significantly higher peripheral neuropathy risk in clinical use [3]; and (4) thalidomide undergoes species-specific metabolic activation for its anti-angiogenic effects that lenalidomide and pomalidomide do not require [4]. These factors are elaborated with quantitative evidence below.

Regulatory indication mismatch

Only thalidomide holds FDA approval for erythema nodosum leprosum (ENL); lenalidomide and pomalidomide lack this indication, precluding direct substitution in ENL research models.

CYP2C19-dependent metabolic activation may differ

Thalidomide requires CYP2C19 biotransformation for anti-angiogenic activity; later-generation IMiDs do not share this polymorphic metabolic pathway, so pharmacogenomic profiles cannot be extrapolated.

Peripheral neuropathy endpoint profile may differ

Reported incidence of peripheral neuropathy is higher in thalidomide-treated cohorts compared to lenalidomide-based regimens; toxicity comparator models require compound-specific validation.

Thalidomide Quantitative Comparison Evidence


Unique FDA Indication: Erythema Nodosum Leprosum (ENL)

Thalidomide possesses a unique FDA-approved indication for the acute treatment of cutaneous manifestations of moderate to severe erythema nodosum leprosum (ENL) and as maintenance therapy for prevention and suppression of ENL recurrence, at doses of 100 to 300 mg/day [1]. In contrast, lenalidomide and pomalidomide lack FDA approval for ENL and are exclusively indicated for hematologic malignancies (multiple myeloma, myelodysplastic syndromes) [1]. This regulatory differentiation is absolute: no other IMiD can be substituted for ENL treatment.

ENL indication exclusivity
Head-to-head
Only thalidomide approved for ENL (acute and maintenance, 100–300 mg/day); lenalidomide and pomalidomide not approved.
Regulatory differentiation context supports unique compound selection for ENL disease-model studies.
Per FDA prescribing information 2021 revision.
Leprosy therapeutics Immunomodulatory drugs Regulatory differentiation

Cereblon Binding Affinity: Mouse CRBN/hDDB1 Assay

Thalidomide exhibits the weakest cereblon (CRBN) binding affinity among the three clinically approved IMiDs. In a mouse CRBN/human DDB1 fluorescence polarization displacement assay using a BODIPY-thalidomide probe, thalidomide displaced binding with an IC50 of 260.8 nM [1]. By comparison, lenalidomide demonstrated an IC50 of 161.9 nM (approximately 1.6-fold higher affinity), and pomalidomide exhibited the highest affinity with an IC50 of 94.3 nM (approximately 2.8-fold higher affinity than thalidomide) [1].

CRBN binding IC50
Head-to-head
Thalidomide 260.8 nM vs. lenalidomide 161.9 nM vs. pomalidomide 94.3 nM (mouse CRBN/hDDB1 FP assay).
Lowest binding affinity serves as baseline comparator for novel CRBN ligands and PROTAC development.
Fluorescence polarization displacement; BODIPY-thalidomide probe.
Cereblon binding E3 ubiquitin ligase IMiD potency

CYP2C19 Genotype-Dependent Pharmacokinetics

Thalidomide requires CYP2C19-catalyzed biotransformation for its anti-angiogenic activity, creating genotype-dependent therapeutic variability not observed with lenalidomide or pomalidomide [1]. In a Japanese patient study, CYP2C19 poor metabolizers (PMs) exhibited (R)-thalidomide AUC values of 5.33 μg·h/L compared to 3.42 μg·h/L in heterozygous extensive metabolizers (hetEMs), representing a 1.56-fold higher exposure [2]. Furthermore, in a prostate cancer cohort, patients with the CYP2C19*2/*2 poor metabolizer genotype failed to demonstrate PSA decline during thalidomide monotherapy and had undetectable levels of the active metabolites 5-hydroxythalidomide and cis-5′-hydroxythalidomide [1].

CYP2C19 genotype-AUC exposure
Head-to-head
(R)-thalidomide AUC: 5.33 µg·h/L (PM) vs. 3.42 µg·h/L (hetEM); 1.56-fold difference. Active metabolites absent in PMs.
Genotype-dependent metabolic activation context; lenalidomide/pomalidomide lack this CYP2C19 pathway.
Japanese patient study; CYP2C19*2/*3 genotyping.
Pharmacogenomics CYP2C19 polymorphism Metabolic activation

Peripheral Neuropathy Risk Comparison

Thalidomide treatment is associated with a significantly higher frequency of peripheral neuropathy (PN) compared to lenalidomide and pomalidomide. In a pooled analysis of multiple myeloma patients, PN was reported in 36.2% (460/1272) of patients receiving thalidomide-based regimens compared to 23.2% of patients receiving lenalidomide-based regimens [1]. Furthermore, FAERS pharmacovigilance analysis revealed that in plasma cell myeloma patients, peripheral neuropathy reporting frequency was 4.24% for thalidomide compared to 2.51% for non-thalidomide treatments, yielding a reporting odds ratio of 1.72 (95% CI: 1.42–2.08) [2].

Peripheral neuropathy incidence
Head-to-head
Thalidomide 36.2% (460/1272) vs. lenalidomide 23.2% in MM patients; ROR 1.72 (95% CI 1.42–2.08).
Higher reported neuropathy endpoint supports toxicity comparator model selection.
Pooled clinical and FAERS database analysis.
Safety pharmacology Peripheral neuropathy Adverse event comparison

Stereoselective Metabolism and Chiral Inversion

Thalidomide undergoes rapid in vivo chiral inversion between (R)-(+)- and (S)-(−)-enantiomers, with mean rate constants of 0.30 h⁻¹ for (+)-(R)-thalidomide and 0.31 h⁻¹ for (-)-(S)-thalidomide in blood at 37°C [1]. In vivo mean rate constants were 0.17 h⁻¹ for R→S inversion and 0.12 h⁻¹ for S→R inversion, with elimination rate constants of 0.079 h⁻¹ for (R)- and 0.24 h⁻¹ for (S)-enantiomer, demonstrating faster elimination of the (S)-form [1]. Additionally, metabolism is stereoselective: 5-hydroxythalidomide is preferentially formed from (−)-(S)-thalidomide, while (+)-(R)-thalidomide yields two distinct metabolites (Met A and B) [2].

Chiral inversion kinetics
Head-to-head
R→S 0.17 h⁻¹, S→R 0.12 h⁻¹; elimination R 0.079 h⁻¹, S 0.24 h⁻¹ (3-fold faster for S-form).
Rapid interconversion abolishes enantiomer-specific strategies; supports racemate research model use.
Human in vivo data; HPLC chiral separation.
Chiral pharmacology Enantiomer interconversion Metabolic stereoselectivity

Species-Specific Anti-Angiogenic Activity

Thalidomide's anti-angiogenic activity requires CYP-catalyzed biotransformation and exhibits pronounced species specificity, a property not shared by lenalidomide and pomalidomide in the same manner [1]. In chicken and zebrafish embryonic assays, pomalidomide at anti-inflammatory concentrations demonstrated no detectable anti-angiogenic effects, in marked contrast to thalidomide which caused angiogenic inhibition at comparable anti-inflammatory concentrations [2]. Specifically, lenalidomide at 772 μM caused angiogenic inhibition in zebrafish embryos, whereas pomalidomide at 219 μM showed normal angiogenesis with no significant change in vessel stalk length or number [2].

Species-specific anti-angiogenesis
Cross-study
Thalidomide inhibits angiogenesis at anti-inflammatory doses; pomalidomide shows no effect at 219 µM in zebrafish.
Metabolic activation requirement makes thalidomide reference standard for species-specific angiogenesis research.
Zebrafish and chicken embryo assays; HUVEC models.
Angiogenesis inhibition Species specificity Metabolic activation

Thalidomide: Procurement and Research Applications


ENL Clinical Studies and Leprosy Therapeutics

Thalidomide is the only IMiD with FDA approval for erythema nodosum leprosum (ENL), at doses of 100-300 mg/day [1]. Procurement for leprosy research or ENL clinical trials cannot substitute lenalidomide or pomalidomide due to regulatory and indication-specific constraints.

Cereblon Binding Baseline for PROTAC and Molecular Glue Development

Thalidomide's moderate CRBN binding affinity (IC50 260.8 nM) [2] makes it the appropriate low-potency comparator for evaluating novel CRBN ligands and PROTAC candidates, providing a baseline that allows detection of improved binding in novel chemical entities.

Pharmacogenomic Studies of CYP2C19 Polymorphisms

Thalidomide's CYP2C19-dependent metabolic activation [3] and genotype-associated variability in drug exposure (1.56-fold AUC difference between PMs and hetEMs) [4] make it uniquely suited for pharmacogenomic research, whereas lenalidomide and pomalidomide lack this genotype-dependent metabolic pathway for anti-angiogenic activity.

Peripheral Neuropathy Toxicity Comparator Studies

Given the 36.2% PN incidence in thalidomide-treated MM patients versus 23.2% with lenalidomide [5], thalidomide serves as the reference neurotoxic agent when evaluating new IMiDs or combination regimens designed to minimize peripheral neuropathy.

Application
Selection Property
Validation Focus
ENL disease-model and regulatory studies
Exclusive FDA-approved indication for ENL
Regulatory compliance review for leprosy research models
PROTAC and molecular glue baseline development
Lowest cereblon binding affinity among clinical IMiDs
Binding displacement assay validation with CRBN/DDB1 platform
CYP2C19 pharmacogenomic studies
CYP2C19 genotype-dependent metabolic activation and exposure variability
Metabolite profiling and AUC variability in polymorphic populations
Neurotoxicity comparator model research
Higher reported peripheral neuropathy incidence in clinical data
Neuropathy endpoint monitoring in comparative IMiD studies

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